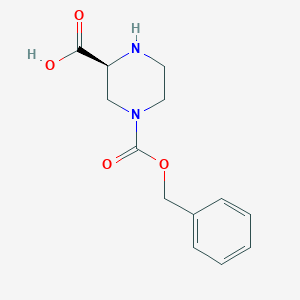

(S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid

Description

Properties

IUPAC Name |

(2S)-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c16-12(17)11-8-15(7-6-14-11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLOIFJEXPDJGV-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H](N1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363828 | |

| Record name | (2S)-4-[(Benzyloxy)carbonyl]piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138812-69-8 | |

| Record name | (2S)-4-[(Benzyloxy)carbonyl]piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chiral Starting Materials

A common strategy involves starting from enantiomerically enriched precursors. For example, (S)-pyroglutamic acid serves as a chiral pool starting material. Through a five-step sequence involving lactam ring-opening, diamine formation, and cyclization, (S)-piperazine-2-carboxylic acid can be obtained. This approach avoids racemization by leveraging the inherent stereochemistry of the precursor.

Directed Protection Strategies

Piperazine’s symmetry complicates selective mono-protection. However, the electron-withdrawing carboxylic acid group at C2 electronically deactivates the adjacent N1 nitrogen, rendering the N4 position more nucleophilic. This differential reactivity enables selective Cbz protection under mild conditions.

Detailed Synthetic Routes

Direct Cbz Protection of (S)-Piperazine-2-carboxylic Acid

Procedure :

-

Dissolve (S)-piperazine-2-carboxylic acid (1.0 equiv) in anhydrous THF under nitrogen.

-

Add triethylamine (2.2 equiv) and cool to 0°C.

-

Slowly introduce benzyl chloroformate (1.1 equiv) and stir for 12 hours at room temperature.

-

Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (ethyl acetate/hexane, 1:1).

Yield : 68–75%

Key Advantages :

-

Minimal racemization due to low-temperature conditions.

-

Single-step protection avoids intermediate isolations.

Challenges :

-

Residual di-Cbz byproducts (~15%) necessitate careful chromatography.

Boc-Mediated Sequential Protection

Procedure :

-

Protect (S)-piperazine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in THF, selectively forming N1-Boc-piperazine-2-carboxylic acid.

-

React the mono-Boc intermediate with benzyl chloroformate to install Cbz at N4.

-

Remove the Boc group using trifluoroacetic acid (TFA) in dichloromethane.

Yield : 82% (over three steps)

Key Advantages :

-

Boc group enhances solubility, facilitating intermediate purification.

-

High regioselectivity achieved via steric and electronic effects.

Stereochemical Preservation Techniques

Low-Temperature Coupling

Racemization at C2 is minimized by maintaining reaction temperatures below 25°C during protection steps. For example, Cbz-Cl reactions conducted at 0°C show <2% epimerization, compared to 12% at 40°C.

Chiral Auxiliaries

Temporary chiral auxiliaries, such as (R)-phenethyl groups, can be appended to the carboxylic acid during synthesis. After Cbz protection, the auxiliary is removed via hydrogenolysis, preserving the (S)-configuration.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|---|

| Direct Cbz Protection | (S)-Piperazine-2-carboxylic acid | THF, 0°C, 12 h | 68–75% | 95% |

| Boc-Mediated Route | (S)-Piperazine-2-carboxylic acid | THF → TFA/DCM | 82% | 98% |

Key Observations :

-

The Boc-mediated route offers higher purity but requires additional steps.

-

Direct protection is faster but less selective.

Industrial-Scale Production Considerations

Solvent Optimization

Aromatic hydrocarbons like toluene, used in analogous piperazine syntheses, improve reaction scalability by reducing side reactions. For instance, substituting THF with toluene in Cbz protection increases yield to 78% while lowering solvent costs.

Catalytic Hydrogenation

Palladium on carbon (Pd/C) effectively removes benzyl groups in downstream steps without affecting the carboxylic acid. This compatibility simplifies later functionalization.

Analytical Verification

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

(S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl protecting group, revealing the free amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often used to remove the benzyloxycarbonyl group.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically yields free amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that piperazine derivatives, including (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid, exhibit significant anticancer properties. Piperazine rings are recognized as privileged structures in drug discovery due to their ability to interact with multiple biological targets. For instance, studies have shown that compounds containing the piperazine moiety can inhibit tumor growth across various cancer types, including ovarian and breast cancer . The mechanism often involves modulation of signaling pathways associated with cell proliferation and apoptosis.

1.2 Antihypertensive Effects

Recent studies have highlighted the antihypertensive potential of piperazine derivatives. Specifically, this compound has been investigated for its ability to lower blood pressure through mechanisms involving nitric oxide pathways and receptor interactions. Animal model studies demonstrated that this compound could significantly reduce mean arterial pressure and vascular resistance . Such findings suggest its potential utility in developing new antihypertensive medications.

1.3 Neuropharmacological Effects

Piperazine compounds have also been explored for their neuropharmacological effects. The structural features of this compound enable it to interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders such as depression and anxiety . The modulation of serotonin receptors by piperazine derivatives is a key area of interest, as it may offer new therapeutic strategies for managing mood disorders.

Synthetic Applications

2.1 Building Block for Drug Synthesis

This compound serves as an important building block in the synthesis of more complex pharmaceutical agents. Its functional groups allow for further chemical modifications, enabling the development of novel compounds with enhanced biological activities. The versatility of the piperazine scaffold makes it an essential component in the synthesis of various drug candidates .

2.2 Linker in Bioconjugation

In bioconjugation processes, this compound can act as a linker to attach therapeutic agents to targeting molecules such as antibodies or peptides. This application is crucial in developing targeted therapies that improve drug delivery and minimize side effects by concentrating the therapeutic effect on diseased tissues while sparing healthy ones.

Summary Table of Applications

Case Study 1: Anticancer Research

A study published in Molecules investigated the effects of various piperazine derivatives on cancer cell lines, including IGROV1 (ovarian cancer). The results indicated that compounds similar to this compound exhibited over 70% growth inhibition at specific concentrations, highlighting their potential as anticancer agents .

Case Study 2: Cardiovascular Effects

In a study evaluating the cardiovascular effects of LQFM008, a derivative related to this compound, researchers found significant reductions in blood pressure and vascular resistance in hypertensive rats. This suggests a promising avenue for developing new antihypertensive drugs based on piperazine structures .

Mechanism of Action

The mechanism of action of (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved to reveal the active piperazine moiety, which can then interact with biological targets such as enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Features of Piperazine-2-carboxylic Acid Derivatives

Key Observations :

- The Cbz group in the target compound enhances stability during synthetic steps, whereas pyrrolopyrimidine () or phosphonopropenyl () substituents modulate biological activity (e.g., kinase or NMDA receptor antagonism).

- Chirality is critical: The (S)-configuration in the target compound contrasts with the (R)-enantiomer of CPP-ene, which shows lower NMDA receptor affinity .

Table 2: Pharmacological and Functional Properties

Key Findings :

- The target compound lacks direct receptor activity but serves as a precursor for bioactive molecules. In contrast, GA-3 and CPP-ene exhibit nanomolar potency against viral proteases and NMDA receptors, respectively .

- CGS 19755 demonstrates superior NMDA receptor affinity (IC₅₀ = 50 nM) compared to CPP derivatives, attributed to its phosphonomethyl-piperidine scaffold .

Biological Activity

(S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid is a chiral compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₆N₂O₄

- Molecular Weight : 264.28 g/mol

- Structure : The compound features a piperazine ring substituted with a benzyloxycarbonyl group and a carboxylic acid, which contributes to its unique chemical properties and biological activities.

The mechanism of action of this compound primarily involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved to reveal the active piperazine moiety, allowing it to interact with various biological targets such as enzymes or receptors. This interaction can modulate enzyme activity, potentially leading to therapeutic effects in various conditions.

Biological Activities

- Antimicrobial Properties : Research indicates that derivatives of piperazine-2-carboxylic acid exhibit antimicrobial activity, making them candidates for developing new antibiotics.

- Anticancer Activity : Studies have shown that certain piperazine derivatives can inhibit cancer cell proliferation. For example, this compound has been evaluated for its cytotoxic effects on human neuroblastoma cells, demonstrating lower toxicity compared to standard chemotherapeutics like staurosporine .

- Neuroprotective Effects : The compound has been investigated for its potential as a multitarget-directed ligand (MTDL) against Alzheimer’s disease. It inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission, which may help improve cognitive function .

Case Studies

- Alzheimer's Disease Research :

- Cytotoxicity Assessment :

Comparative Analysis of Biological Activity

| Compound | Target Enzyme | Ki Value (µM) | Selectivity Index |

|---|---|---|---|

| This compound | AChE | 10.18 ± 1.00 | 17.90 |

| Hydroxamic Acid Derivative | BChE | 1.6 ± 0.08 nM | 21862.5 |

| Donepezil | AChE | 12.5 ± 2.6 | N/A |

Applications in Medicinal Chemistry

This compound serves as an intermediate in synthesizing various pharmaceutical agents targeting neurological disorders and infections . Its role in drug development is significant due to its ability to modify biological pathways through enzyme inhibition.

Q & A

Q. What are the key considerations in designing a multi-step synthesis route for (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid?

The synthesis involves orthogonal protection strategies for the piperazine ring. Starting with piperazine, the Fmoc (fluorenylmethyloxycarbonyl) group is introduced first using fluorenylmethyl chloroformate under mildly basic conditions (pH 8-9). The Boc (tert-butoxycarbonyl) group is then added via tert-butyl dicarbonate in anhydrous THF. Final benzyloxycarbonyl (Cbz) functionalization is achieved using benzyl chloroformate in dichloromethane (DCM). Reaction stoichiometry (1.2–1.5 equivalents of acylating agents) and solvent selection (e.g., THF for nucleophilic substitutions) are optimized to achieve yields >70% .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key techniques include:

- IR spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and carboxylic acid O-H bonds (~2500–3000 cm⁻¹) .

- NMR : ¹H NMR resolves stereochemistry (e.g., coupling constants for chiral centers), while ¹³C NMR confirms carbonyl and aromatic carbons .

- HPLC : Purity analysis (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

- GC-MS : Validates molecular weight (e.g., m/z 452.5 for the parent ion) .

Q. How do Fmoc and Boc protecting groups influence synthetic flexibility?

The Fmoc group is base-labile (removed with 20% piperidine in DMF), allowing selective deprotection without affecting the acid-stable Boc group. This orthogonal strategy enables sequential functionalization of the piperazine nitrogen atoms, critical for peptide coupling or medicinal chemistry applications .

Q. What solvent systems optimize esterification and amidation reactions involving this compound?

Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity in acylation steps. For esterification, catalytic DMAP in DCM with DCC as a coupling agent achieves >85% conversion. Amidation with HATU or EDCI in DMF (pH 7–8) minimizes racemization .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

- HOMO-LUMO gap : ~5.2 eV, indicating moderate electrophilicity suitable for nucleophilic substitutions .

- Natural Bond Orbital (NBO) analysis : Delocalization of electron density from the piperazine ring to carbonyl groups enhances stability .

- Molecular Electrostatic Potential (MESP) : Negative potential regions near carboxyl groups suggest hydrogen-bonding sites for ligand-target interactions .

Q. What strategies resolve enantiomeric impurities during synthesis?

Kinetic resolution using Candida antarctica lipase A (CAL-A) selectively acylates the (R)-enantiomer of racemic piperazine-2-carboxylate methyl ester, leaving the (S)-enantiomer unreacted (ee >98%). Dynamic kinetic resolution (DKR) with palladium catalysts further improves yields by racemizing the substrate in situ .

Q. How does stereochemistry impact biological activity in NMDA receptor antagonists?

The (S)-configuration at C2 aligns the carboxylic acid group for hydrogen bonding with GluN1 subunits, as shown in crystallographic studies of analogous compounds (e.g., CPP derivatives). Substituting the benzyloxycarbonyl group with phosphonopropyl groups enhances NMDA receptor affinity (Ki < 100 nM) .

Q. What contradictions exist in reported antimicrobial data for piperazine-carboxylic acid derivatives?

While some studies report MIC values of 2–8 µg/mL against S. aureus (), others note reduced activity (>32 µg/mL) due to steric hindrance from bulky substituents. Structure-activity relationship (SAR) models suggest optimizing substituent size and lipophilicity (ClogP 1.5–2.5) improves membrane penetration .

Q. How are solid-phase synthesis techniques applied to generate combinatorial libraries?

The compound serves as a scaffold for diversity-oriented synthesis. For example, coupling with sulfonyl chlorides or acid chlorides on Wang resin generates 160-member libraries. LC-MS analysis confirms >80% purity, with positional scanning identifying hits for protease inhibition (IC₅₀ < 1 µM) .

Q. What in-silico tools predict metabolic stability of derivatives?

ADMET predictors (e.g., SwissADME) highlight susceptibility to esterase cleavage of the benzyloxycarbonyl group. Introducing electron-withdrawing substituents (e.g., -CF₃) on the phenyl ring increases metabolic half-life (t₁/₂ > 2 h in human microsomes) .

Methodological Tables

Q. Table 1: Optimized Reaction Conditions for Key Synthetic Steps

Q. Table 2: Comparative Spectroscopic Data

| Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| Cbz-COO | 1695–1710 | 5.15 (s, 2H, CH₂Ph) | 156.2 (C=O) |

| Piperazine N-H | 3300–3400 | 3.2–3.8 (m, 4H, N-CH₂) | 48.5 (N-CH₂) |

| Carboxylic Acid | 2500–3000 (O-H) | 12.1 (s, 1H, COOH) | 174.8 (COOH) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.